molecular formula C12H15N3O B2488380 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol CAS No. 1006319-39-6

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B2488380
CAS No.: 1006319-39-6
M. Wt: 217.272
InChI Key: ODMZOMYJLBRKMY-UHFFFAOYSA-N
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Description

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol is a compound that features a phenol group substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves multi-step reactions. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to the presence of both the phenol and substituted pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[[(1,5-dimethylpyrazol-4-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-11(8-14-15(9)2)13-7-10-5-3-4-6-12(10)16/h3-6,8,13,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMZOMYJLBRKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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